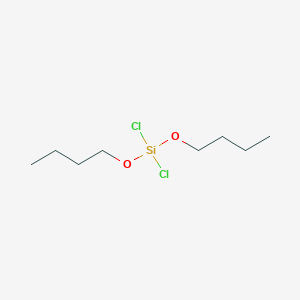
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is known for its pale-yellow to yellow-brown liquid form and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-1-phenylpiperidine-3-carboxylate typically involves the reaction of 4-oxo-1-phenylpiperidine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential pharmacological properties.
Industry: It is employed in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and are widely used in medicinal chemistry.
Uniqueness
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is unique due to its specific ester functional group and the presence of a phenyl ring, which confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1026-47-7 |
|---|---|
Molekularformel |
C14H18ClNO3 |
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
ethyl 4-oxo-1-phenylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO3.ClH/c1-2-18-14(17)12-10-15(9-8-13(12)16)11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H |
InChI-Schlüssel |
ZQDWLDGWUIWUMT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)

![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)







